2-methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

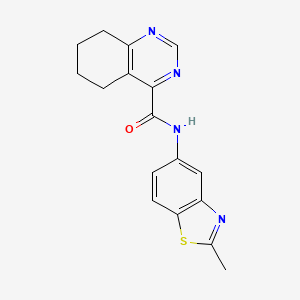

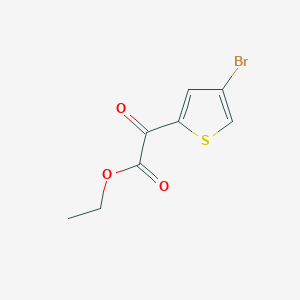

The compound “2-methyl-N-(5-((3-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The presence of sulfur enhances their pharmacological properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. Thiazolidine derivatives, which are similar to your compound, have been found to show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .科学的研究の応用

Biomedical Research Applications

Anti-leishmanial Activity : Thiadiazole derivatives have been evaluated for their potential anti-leishmanial properties against the Leishmania major, a significant step toward developing new treatments for leishmaniasis. The study highlighted the synthesis of novel thiadiazole compounds showing considerable activity against the parasite, indicating the potential of similar structures for therapeutic uses (Tahghighi et al., 2012).

Anti-Helicobacter pylori Activity : Research into 1,3,4-thiadiazole derivatives has uncovered compounds with significant inhibitory activity against Helicobacter pylori, a bacterium implicated in gastritis and peptic ulcer disease. This suggests a potential application of thiadiazole derivatives in treating H. pylori infections (Mohammadhosseini et al., 2009).

Antituberculosis Agents : Some thiadiazole derivatives have been synthesized and tested for their antituberculosis activity, revealing that certain compounds within this class can inhibit the growth of Mycobacterium tuberculosis. This demonstrates the potential of thiadiazole derivatives in contributing to the development of new antituberculosis drugs (Foroumadi et al., 2004).

Chemical and Material Science Applications

Synthesis Methodologies : The research into 1,2,4-thiadiazole derivatives includes exploring various synthetic methodologies, such as oxidative dimerization of thioamides, offering insights into efficient chemical synthesis processes that could be applied broadly in the synthesis of related compounds (Takikawa et al., 1985).

Photodynamic Therapy (PDT) : Certain thiadiazole derivatives have been investigated for their photophysical and photochemical properties, demonstrating potential as photosensitizers in PDT for cancer treatment. This suggests that similar compounds could be engineered for enhanced PDT efficacy (Pişkin et al., 2020).

Anticancer Activity : Studies have also been conducted on thiadiazole derivatives for their potential anticancer properties, with some compounds showing promising activity against various cancer cell lines. This opens up possibilities for the development of new anticancer agents based on thiadiazole structures (Tiwari et al., 2017).

特性

IUPAC Name |

2-methyl-N-[5-[(3-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S2/c1-11-5-2-3-8-14(11)15(22)18-16-19-20-17(26-16)25-10-12-6-4-7-13(9-12)21(23)24/h2-9H,10H2,1H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDDRRJNKMOXQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Amino-5-thiaspiro[3.5]nonane-2-carboxylic acid 5,5-dioxide hydrochloride](/img/structure/B2991984.png)

![1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/no-structure.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2991986.png)

![4-[4-Chloro-5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide](/img/structure/B2991994.png)

![6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2991995.png)

![2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2991997.png)

![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)

![5-[(4-Bromo-2,5-dimethoxyanilino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2992000.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate](/img/structure/B2992001.png)

![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2992002.png)